NT157

acute lymphoblastic leukemia IGF1R/IRS signaling apoptosis induction

Distinguishing cytotoxic vs. cytostatic outcomes in IGF1R pathway studies requires a tool that selectively degrades IRS adaptor proteins rather than merely inhibiting kinase activity. Direct IGF1R inhibitors (e.g., linsitinib) produce predominantly cytostatic effects in ALL models, while STAT3 inhibitors lack the IGF1R/IRS suppression needed for dual-pathway blockade. NT157 induces IRS1/2 degradation and STAT3 suppression, delivering cytotoxic apoptosis (4-6.7 fold increase at 0.8 µM) in ALL and MPN models, with validated in vivo dosing (50 mg/kg i.p., 3×/week) for prostate cancer xenografts.

Molecular Formula C16H14BrNO5S
Molecular Weight 412.3 g/mol
Cat. No. B609668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNT157
SynonymsNT-157;  NT 157;  NT157.
Molecular FormulaC16H14BrNO5S
Molecular Weight412.3 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)CNC(=S)C=CC2=CC(=C(C(=C2)Br)O)O
InChIInChI=1S/C16H14BrNO5S/c17-10-3-8(4-11(19)15(10)22)1-2-14(24)18-7-9-5-12(20)16(23)13(21)6-9/h1-6,19-23H,7H2,(H,18,24)/b2-1+
InChIKeyNIPUPOUEGOSAAO-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NT157: IGF1R-IRS Inhibitor Profile


NT157 (CAS 1384426-12-3) is a small-molecule tyrphostin that functions as a selective inhibitor of insulin receptor substrates 1 and 2 (IRS1/2), key adaptor proteins mediating signal transduction from the type I insulin-like growth factor receptor (IGF1R) and insulin receptor (InR) [1]. Unlike direct IGF1R kinase inhibitors that target the receptor's catalytic domain, NT157 induces serine phosphorylation of IRS1/2 proteins, leading to their dissociation from receptors and subsequent proteasomal degradation, thereby disabling the signaling platform downstream of IGF1R/InR [2]. This compound has demonstrated antineoplastic activity across a range of cancer types including breast, prostate, lung, melanoma, and hematologic malignancies [3].

Mechanism: IRS1/2 adaptor degradation, not direct IGF1R kinase inhibition
Pathway impact: Disrupts IGF1R/InR and reported STAT3 signaling in cancer models
Research utility: Reported anti-proliferative and apoptosis-related endpoints in multiple cancer cell types

NT157 vs. IGF1R Inhibitors: Key Differences


Compounds targeting the IGF1R/IRS axis exhibit divergent mechanisms that preclude interchangeable use. Direct IGF1R tyrosine kinase inhibitors (e.g., OSI-906/linsitinib, NVP-AEW541) competitively block ATP binding at the receptor's kinase domain, thereby attenuating ligand-induced receptor autophosphorylation [1]. In contrast, NT157 acts downstream at the adaptor protein level, inducing IRS1/2 degradation and thereby disrupting signal propagation from both IGF1R and InR, as well as from other IRS-engaging oncoproteins [2]. This mechanistic divergence produces distinct cellular outcomes: in acute lymphoblastic leukemia (ALL) models, OSI-906 exhibits predominantly cytostatic effects, whereas NT157 demonstrates cytotoxic activity with induction of apoptosis, accompanied by differential modulation of downstream effectors including AKT and 4E-BP1 [3]. Additionally, NT157 exhibits dual-pathway targeting through suppression of STAT3 signaling, a property not shared by selective IGF1R kinase inhibitors [4]. Consequently, substitution of NT157 with an IGF1R kinase inhibitor or an untested IRS-targeting analog will not recapitulate the same phenotypic or molecular outcomes.

NT157 (IRS Degrader)
Direct IGF1R Kinase Inhibitor
Risk Context
Targets IRS1/2 adaptor proteins downstream of receptor
Competitively blocks ATP at receptor kinase domain
Mechanism-level divergence; phenotypic outcomes may not transfer
Reported to induce apoptosis in certain cancer models
May exhibit predominantly cytostatic profile in comparable models
Apoptosis endpoint context may differ; verify in target system
Dual IRS/STAT3 suppression documented in melanoma models
No direct STAT3 inhibition; pathway breadth differs
Dual-pathway crosstalk studies require NT157-class mechanism

NT157 Comparative Evidence Guide


Cytotoxic vs. Cytostatic Activity in ALL

In a direct comparative study in acute lymphoblastic leukemia (ALL) cell lines and primary patient samples, NT157 and the IGF1R/IR kinase inhibitor OSI-906 were evaluated for their effects on cell viability and apoptosis [1]. Both compounds reduced viability and proliferation in ALL cell lines; however, only NT157 induced apoptosis in primary ALL patient samples, whereas OSI-906 did not [1]. At the molecular level, both inhibitors suppressed mTOR and p70S6K activity, but only NT157 inhibited AKT and 4E-BP1 activation [1]. This functional divergence is attributed to NT157's downstream mechanism targeting IRS1/2 degradation rather than upstream receptor kinase inhibition [1].

ALL Cytotoxic vs. Cytostatic
Head-to-head
NT157 induced apoptosis in primary ALL patient cells; OSI-906 did not. AKT and 4E-BP1 suppressed only by NT157.
Supports apoptosis endpoint context for IRS degradation; receptor kinase inhibition may yield cytostatic outcome.
Primary ALL samples (n=4), 72-h treatment.
acute lymphoblastic leukemia IGF1R/IRS signaling apoptosis induction

Superior Potency in JAK2V617F MPN Models

A comparative study evaluated three inhibitors of IGF1R-related pathways—NT157 (IRS1/2 inhibitor), OSI-906 (IGF1R/IR inhibitor), and NVP-AEW541 (IGF1R inhibitor)—in Ba/F3 cells expressing the JAK2V617F mutation, a cellular model of myeloproliferative neoplasms [1]. All three inhibitors exhibited antineoplastic activity with similar efficacy at maximal concentrations, but NT157 demonstrated the greatest potency [1]. The study concluded that downregulation of JAK2/STAT signaling was an advantageous off-target effect observed with all three inhibitors, yet NT157's superior potency positions it as the most effective agent in this JAK2V617F-driven cellular context [1].

JAK2V617F Potency
Head-to-head
NT157 showed greatest potency among three inhibitors (OSI-906, NVP-AEW541) in Ba/F3 JAK2V617F cells.
Reported potency ranking in JAK2V617F-driven model; exact IC50 not extracted.
Qualitative comparison from viability assay.
myeloproliferative neoplasms JAK2V617F potency comparison

Cytotoxicity Profiles in ALL Cell Lines

In a study characterizing NT157's effects in ALL, IC50 values were determined across four ALL cell lines after 72 hours of treatment using nonlinear regression analysis of MTT viability assays [1]. The IC50 values were: Jurkat (T-ALL) 0.3 µM, MOLT4 (T-ALL) 0.9 µM, Namalwa (B-ALL) 1.8 µM, and Raji (B-ALL) 1.9 µM [1]. For context, in the same study, the IGF1R/IR inhibitor OSI-906 required substantially higher concentrations (1-20 µM range tested) to achieve comparable viability reduction, though direct IC50 comparisons were not reported [1]. NT157 also induced dose- and time-dependent apoptosis across all lines, with the highest apoptotic fractions observed at 1.6 µM after 72 hours: Jurkat 87% (vs. control 6%), MOLT4 95% (vs. control 16%), Namalwa 41% (vs. control 4%), and Raji 50% (vs. control 25%) [1].

ALL Cytotoxicity IC50
Cross-study
Jurkat: 0.3 µM; MOLT4: 0.9 µM; Namalwa: 1.8 µM; Raji: 1.9 µM (MTT, 72 h). OSI-906 required higher µM range.
Reported IC50 benchmarks for ALL cell lines; supports concentration-range selection for apoptosis assays.
MTT assay, 72-hour exposure.
acute lymphoblastic leukemia IC50 cytotoxicity

In Vivo Tumor Suppression in Prostate Xenografts

In the first preclinical proof-of-principle study for NT157, the compound was evaluated in vivo using androgen-responsive LNCaP and androgen-independent PC3 prostate cancer xenograft models [1]. NT157 administered at 50 mg/kg intraperitoneally three times per week for 6 weeks significantly delayed tumor growth in castrated mice bearing LNCaP xenografts and delayed progression to castration-resistant prostate cancer (CRPC) [1]. In the PC3 xenograft model, NT157 suppressed tumor growth both as a single agent and in combination with docetaxel, demonstrating enhanced efficacy with the combination [1]. Notably, NT157 treatment had no significant effect on mouse body weight, indicating a favorable tolerability profile at the efficacious dose [1].

Prostate Xenograft
Supporting evidence
NT157 delayed LNCaP xenograft growth and CRPC progression without body weight change; combination with docetaxel enhanced suppression in PC3 model.
Supports xenograft model-response evaluation; reported growth delay and combination-model context.
Castrated mouse models, i.p. administration.
prostate cancer xenograft in vivo efficacy combination therapy

Dual IGF1R-IRS and STAT3 Inhibition in Melanoma

Beyond its established role as an IRS1/2-targeting agent, NT157 was shown to additionally target the STAT3 signaling pathway, a property not shared by selective IGF1R kinase inhibitors [1]. In A375 human melanoma cells and a metastatic melanoma mouse model, NT157 blocked both IGF1R-IRS1/2 and STAT3 signaling [1]. This dual targeting translated into remarkable anti-cancer characteristics, including inhibition of tumor growth and metastasis in vivo [1]. The study positions NT157 as a dual-pathway inhibitor that may circumvent the primary and acquired drug resistance often encountered with single-pathway targeted agents [1].

Dual IRS/STAT3 Inhibition
Class-level inference
NT157 inhibited STAT3 phosphorylation and IRS1/2 in A375 melanoma cells; receptor-level inhibitors do not target STAT3.
Supports dual-pathway crosstalk studies; STAT3 engagement is not recapitulated by selective IGF1R kinase inhibitors.
Metastatic melanoma mouse model context.
melanoma STAT3 dual targeting metastasis

Apoptosis Induction in MPN Models

In HEL and SET2 cell lines carrying the JAK2V617F mutation, NT157 induced dose- and time-dependent apoptosis as quantified by annexin V/PI flow cytometry [1]. At 0.8 µM NT157, the percentage of annexin V-positive apoptotic cells increased from 14% (untreated) to 56% after 24 hours; from 11% to 60% after 48 hours; and from 6% to 40% after 72 hours (all p < 0.001) [1]. NT157 also induced G2/M cell cycle arrest and strongly reduced IRS1/2 expression, as well as STAT3, STAT5, and ERK1/2 phosphorylation in a dose-dependent manner [1]. Apoptosis induction was observed at doses as low as 0.8 µM, establishing a concentration threshold for cytotoxic effects in this MPN model [1].

MPN Apoptosis Induction
Supporting evidence
0.8 µM NT157 increased apoptotic fraction 4.0x (24h), 5.5x (48h), 6.7x (72h) vs. control in JAK2V617F HEL/SET2 cells (p
Reported apoptosis induction threshold; supports concentration selection for cytotoxicity endpoints in MPN models.
Annexin V/PI flow cytometry.
myeloproliferative neoplasms apoptosis JAK2V617F dose-response

NT157 Research Application Scenarios


Cytotoxic vs. Cytostatic IGF1R Pathway Studies

Researchers designing experiments to distinguish between cytotoxic and cytostatic outcomes following IGF1R/IRS pathway inhibition should select NT157 over OSI-906 or similar IGF1R kinase inhibitors. As demonstrated in ALL models, NT157 induces apoptosis (cytotoxic) in primary patient samples, whereas OSI-906 is predominantly cytostatic [1]. This differential effect is attributable to NT157's downstream mechanism targeting IRS1/2 degradation and its unique ability to inhibit AKT and 4E-BP1 activation, which are not suppressed by OSI-906 [1]. NT157 is therefore the appropriate choice for studies where apoptotic cell death is the desired endpoint.

JAK2V617F MPN Models for Potency Testing

For studies utilizing JAK2V617F-expressing cellular models (e.g., Ba/F3 JAK2V617F, HEL, SET2), NT157 is the preferred IGF1R-pathway inhibitor based on head-to-head potency comparisons with OSI-906 and NVP-AEW541 [1]. NT157 demonstrates the greatest potency in reducing cell viability in these models, while also downregulating JAK2/STAT signaling as an advantageous off-target effect [1]. The quantitative apoptosis data at 0.8 µM—achieving 4- to 6.7-fold increases in apoptotic fraction over controls—provides a validated concentration benchmark for reproducible MPN experiments [2].

Dual IGF1R/STAT3 Inhibition in Melanoma and Solid Tumors

Investigators requiring concurrent blockade of both IGF1R-IRS1/2 and STAT3 signaling—two pathways critical for tumor cell proliferation, survival, and metastasis—should employ NT157 rather than selective IGF1R kinase inhibitors (e.g., OSI-906, NVP-AEW541) or selective STAT3 inhibitors [1]. NT157's demonstrated dual targeting in melanoma models provides a single-agent solution that may circumvent the primary and acquired resistance frequently observed with single-pathway targeted therapies [1]. This scenario is particularly relevant for melanoma, prostate cancer, and breast cancer research where both pathways are implicated in disease progression.

Prostate Xenograft Models: CRPC and Combination Therapy

For in vivo prostate cancer research, particularly in castration-resistant prostate cancer (CRPC) progression models, NT157 offers validated preclinical proof-of-principle with a defined dosing regimen (50 mg/kg, i.p., three times weekly for 6 weeks) that significantly delays LNCaP xenograft growth and CRPC progression without affecting mouse body weight [1]. Additionally, NT157 can be combined with docetaxel to achieve enhanced tumor suppression in PC3 xenografts, making it suitable for combination therapy experimental designs [1]. This application scenario is supported by the first reported preclinical evidence of NT157's in vivo efficacy in prostate cancer models.

Application
Selection Property
Validation Focus
Cytotoxic vs. cytostatic pathway endpoint studies
IRS1/2 degradation mechanism; AKT/4E-BP1 pathway engagement
Apoptosis endpoint context; downstream signaling profiling
JAK2V617F-driven MPN signaling models
Reported potency ranking in JAK2V617F cellular context
Cell viability and JAK/STAT pathway-response endpoints
Dual IGF1R/STAT3 crosstalk research
Concurrent IRS and STAT3 targeting capacity
STAT3 phosphorylation and target gene expression assays
Prostate xenograft and CRPC model research
Reported in vivo tumor growth delay and combination-model context
Tumor growth kinetics and body weight monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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